molecular formula C15H11N5O3S2 B3014906 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034363-70-5

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B3014906
CAS No.: 2034363-70-5
M. Wt: 373.41
InChI Key: CSVVZGVXLAOARG-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: is a complex organic compound that features a unique combination of heterocyclic structures

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity against lung carcinoma cell lines and Mycobacterium tuberculosis H37Ra . These targets play a crucial role in the proliferation of cancer cells and the survival of tuberculosis bacteria, respectively.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit cytotoxic effects against lung carcinoma cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to cell death.

Biochemical Pathways

Similar compounds have been found to exhibit anti-cancer and anti-tubercular activities . This suggests that the compound may affect pathways related to cell proliferation and bacterial survival.

Result of Action

Similar compounds have been found to exhibit cytotoxic effects against lung carcinoma cell lines and significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound may lead to cell death in these targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyrazin-2-yl intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, making it useful in various applications.

    Reduction: This reaction can be used to alter the functional groups within the compound, potentially leading to new derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of furan, pyrazine, and thiadiazole rings, which provide it with distinct chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S2/c21-25(22,13-5-1-3-10-15(13)20-24-19-10)18-9-11-14(17-7-6-16-11)12-4-2-8-23-12/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVVZGVXLAOARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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